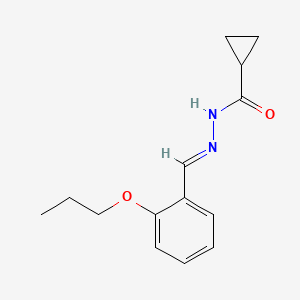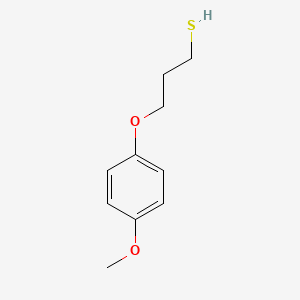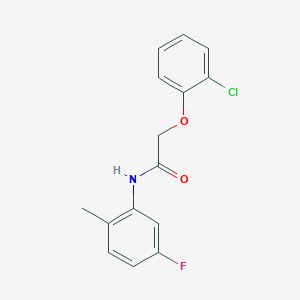![molecular formula C15H16BrFN2S B5036652 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)
1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine, also known as BTF, is a chemical compound that has been widely studied for its potential therapeutic applications. BTF belongs to the class of piperazine derivatives and has been shown to have a variety of pharmacological properties. In
科学的研究の応用
1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, this compound has been studied for its potential to inhibit the growth and proliferation of cancer cells. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties.
作用機序
The exact mechanism of action of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, studies have suggested that this compound may act as a serotonin receptor agonist and/or a dopamine receptor antagonist. This compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of serotonin and dopamine in the brain. This compound has also been shown to decrease the levels of cortisol, a hormone involved in the stress response. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, which can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine in lab experiments is its high potency and selectivity for certain receptors. This allows for more precise and specific studies of the effects of this compound on biological systems. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring is necessary to ensure the safety of experimental subjects.
将来の方向性
There are several future directions for research on 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's potential therapeutic applications in other areas such as pain management and addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential therapeutic applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with 4-fluorophenylpiperazine in the presence of a reducing agent. The reaction results in the formation of this compound as a white solid with a melting point of 150-152°C. The purity of this compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
特性
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN2S/c16-12-9-15(20-11-12)10-18-5-7-19(8-6-18)14-3-1-13(17)2-4-14/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZDJCKPFSGYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CS2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)


![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![1-benzyl-4-[2-(2,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5036614.png)
![methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)


![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5036655.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5036666.png)
